Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester

Catalog No.
S1919509
CAS No.
48074-47-1
M.F
C14H30O6P2
M. Wt
356.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonic acid, ethenylidenebis-, tetrakis(1-meth...

CAS Number

48074-47-1

Product Name

Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester

IUPAC Name

2-[1-di(propan-2-yloxy)phosphorylethenyl-propan-2-yloxyphosphoryl]oxypropane

Molecular Formula

C14H30O6P2

Molecular Weight

356.33 g/mol

InChI

InChI=1S/C14H30O6P2/c1-10(2)17-21(15,18-11(3)4)14(9)22(16,19-12(5)6)20-13(7)8/h10-13H,9H2,1-8H3

InChI Key

IPUAADANTWKVJD-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(C(=C)P(=O)(OC(C)C)OC(C)C)OC(C)C

Canonical SMILES

CC(C)OP(=O)(C(=C)P(=O)(OC(C)C)OC(C)C)OC(C)C
  • Material Science: Organophosphonic acids can be used as flame retardants []. They can also be used as additives in lubricants to improve extreme pressure properties [].
  • Medicine: Some organophosphonic acids have found uses as pharmaceuticals [].
  • Agriculture: Certain organophosphonic acids are used as herbicides [].

Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester is a chemical compound classified under organophosphorus compounds. Its molecular formula is C14H30O6P2C_{14}H_{30}O_{6}P_{2}, and it is recognized by the CAS number 48074-47-1. This compound features a unique structure characterized by two phosphonate groups linked through an ethenylidene bridge, making it significant in various chemical applications due to its reactivity and stability .

  • Oxidation and Reduction: The compound can undergo oxidation reactions, which may alter its functional groups, and reduction processes that can modify its phosphonate functionalities.
  • Substitution Reactions: It readily engages in nucleophilic substitution reactions, particularly with halides and alcohols, facilitating the formation of various derivatives.
  • Hydrolysis: In the presence of water or acidic conditions, it can hydrolyze to release phosphonic acid derivatives .

The biological activity of phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester is primarily linked to its role as an enzyme inhibitor. It has been shown to interact with specific enzymes by binding to their active sites, thereby inhibiting their activity. This property makes it a candidate for further research in pharmacology and biochemistry . Additionally, its potential as a chelating agent suggests applications in metal ion binding and removal.

The synthesis of phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester can be achieved through various methods:

  • Michaelis-Arbuzov Reaction: This method involves the reaction of trialkyl phosphites with alkyl halides to form phosphonate esters.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions between appropriate phosphonic acids and alcohols under controlled conditions .
  • Phosphorylation: Another approach includes the phosphorylation of olefins with phosphorus oxychloride or phosphorus pentoxide .

Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester finds numerous applications across different fields:

  • Chemical Industry: It serves as a precursor in the synthesis of other organophosphorus compounds.
  • Agriculture: The compound is explored for use in agrochemicals as a plant growth regulator or pesticide.
  • Material Science: Its properties make it suitable for use in polymer chemistry and as an additive in coatings and adhesives .

Studies on the interactions of phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester with biological systems have highlighted its potential inhibitory effects on various enzymes. Research indicates that it may affect metabolic pathways by modulating enzyme activity. Further investigation into its interaction with metal ions shows promise for applications in environmental remediation and industrial processes .

Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester can be compared to several similar compounds within the organophosphorus family. Notable comparisons include:

Compound NameMolecular FormulaKey Features
Tetraisopropyl methylenediphosphonateC14H30O6P2C_{14}H_{30}O_{6}P_{2}Similar structure but different alkyl groups
Tetraethyl vinylidene diphosphonateC10H18O6P2C_{10}H_{18}O_{6}P_{2}Contains ethyl groups; used in similar applications
Ethylenediamine tetra(methylene phosphonic acid)C10H20N2O6PC_{10}H_{20}N_2O_6PKnown for chelating properties; used in water treatment

Uniqueness

Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester stands out due to its specific structural arrangement that allows for unique reactivity patterns not observed in other similar compounds. Its dual phosphonate functionality linked via an ethenylidene bridge provides distinct chemical behavior, making it valuable for targeted applications in catalysis and enzyme inhibition .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

48074-47-1

Wikipedia

Tetrapropan-2-yl ethene-1,1-diylbis(phosphonate)

General Manufacturing Information

Phosphonic acid, P,P'-ethenylidenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2024-04-15

Explore Compound Types